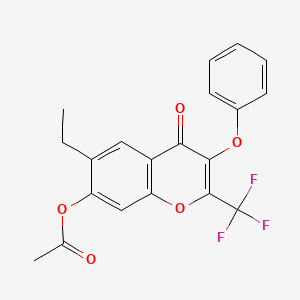
6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate, also known as EF24, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. EF24 belongs to the class of curcumin analogs, which are derived from the natural compound curcumin found in turmeric.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One study detailed the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, involving NMR, IR, and mass spectral studies, alongside single crystal X-ray diffraction. This compound exhibits several C–H•••O intermolecular interactions, resulting in a three-dimensional architecture. The Hirshfeld surface analysis highlighted the nature of intermolecular contacts, with H…H bonding being a significant contributor to crystal packing (Jyothi et al., 2017).
Reactivity and Formation of Derivatives
Another study presented the efficient one-pot synthesis of Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates through a single-pot reaction, demonstrating the compound's reactivity and versatility in forming derivatives (Reddy & Krupadanam, 2010).
Structural Transformations and Applications
Research on the intramolecular 1,3-dipolar cycloaddition of azomethine ylides, generated from ethoxycarbonylcarbenoids and Schiff bases, led to the formation of chromeno-[4,3-b]pyrrole-2,3-dicarboxylic acid derivatives. This process, involving intermediate azomethine ylides, highlights the potential for structural transformations and applications of such compounds (Khlebnikov et al., 2005).
Potential for Antimicrobial Activity
A study on the synthesis and antimicrobial activity of thiazole substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, suggests the potential antimicrobial applications of derivatives of such compounds. The synthesized compounds were characterized and screened for their antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Propiedades
IUPAC Name |
[6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O5/c1-3-12-9-14-16(10-15(12)26-11(2)24)28-19(20(21,22)23)18(17(14)25)27-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZOWLKGZBSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)
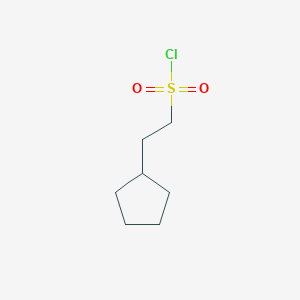
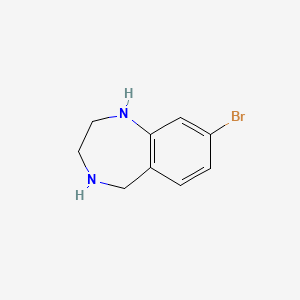
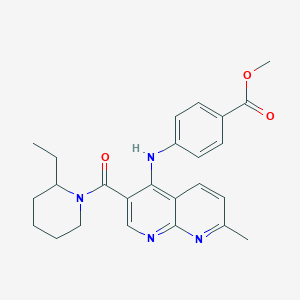
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)
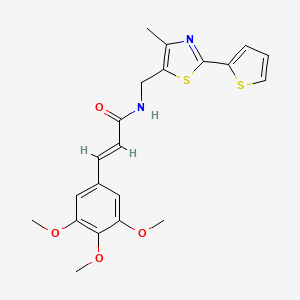

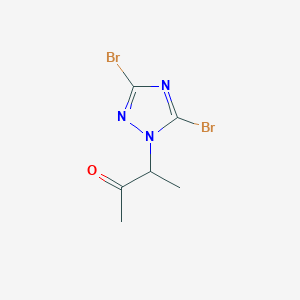
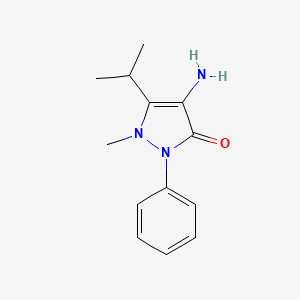

![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)
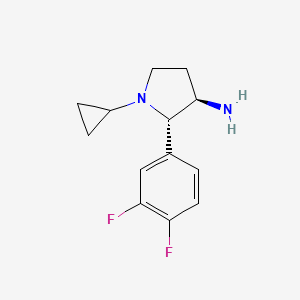
![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)